molecular formula C24H31NO6 B137540 Sarpogrelate CAS No. 125926-17-2

Sarpogrelate

Cat. No.: B137540
CAS No.: 125926-17-2
M. Wt: 429.5 g/mol
InChI Key: FFYNAVGJSYHHFO-UHFFFAOYSA-N
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Scientific Research Applications

Sarpogrelate has been extensively studied for its applications in various fields:

Mechanism of Action

Sarpogrelate exerts its effects by antagonizing the serotonin-2A receptors. This action inhibits serotonin-induced platelet aggregation and vasoconstriction, thereby preventing blood clot formation and improving blood flow. The molecular targets include the serotonin-2A receptors on platelets and vascular smooth muscle cells. The pathways involved include the inhibition of the ERK1/2-GATA4 signaling pathway, which plays a role in cardiomyocyte hypertrophy and heart failure .

Safety and Hazards

Sarpogrelate has been classified as having acute toxicity - Category 4, Oral, and is hazardous to the aquatic environment . It has been found to be very toxic to aquatic life . In clinical studies, the recurrence of cerebral infarction in patients treated with this compound did not exceed the predefined margin for noninferiority .

Future Directions

Sarpogrelate has potential as a new heart failure therapy and could potentially decrease health care costs associated with cardiovascular disease . It has been found to suppress the development of heart failure at least in part by inhibiting the ERK1/2–GATA4 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sarpogrelate involves several key steps. One common method starts with the alkali dissociation of 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy-2-propanol hydrochloride. This intermediate is then reacted with succinic anhydride to form an ester. The ester is subsequently acidified to yield crude this compound hydrochloride, which is purified using butanone as a recrystallization solvent .

Industrial Production Methods

For industrial production, the process is optimized to ensure high purity and yield. The method described above is suitable for large-scale production due to its efficiency in solvent recovery and the high purity of the final product, which exceeds 99.9% .

Chemical Reactions Analysis

Types of Reactions

Sarpogrelate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    Ketanserin: Another serotonin-2A receptor antagonist used for similar therapeutic purposes.

    Naftidrofuryl: A compound with similar applications in treating vascular diseases.

Uniqueness

Sarpogrelate is unique due to its specific antagonistic action on serotonin-2A receptors, which makes it particularly effective in preventing platelet aggregation and treating cardiovascular diseases. Its ability to inhibit the ERK1/2-GATA4 signaling pathway also sets it apart from other similar compounds .

Properties

IUPAC Name

4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYNAVGJSYHHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048328
Record name Sarpogrelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125926-17-2
Record name Sarpogrelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125926-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarpogrelate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125926172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarpogrelate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12163
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sarpogrelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARPOGRELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19P708E787
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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